(3E)-6-chloro-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-6-Chloro-3-({1-[2-(4-Fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is a complex organic compound characterized by its unique structure, which includes a chlorinated indole core and a fluorophenoxyethyl substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-Chloro-3-({1-[2-(4-Fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chlorinated and fluorophenoxyethyl groups. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Chlorination: The indole core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Fluorophenoxyethyl Group: This step involves the reaction of the chlorinated indole with 4-fluorophenoxyethyl bromide in the presence of a base like potassium carbonate.
Final Coupling: The final step involves the coupling of the intermediate with an appropriate aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-Chloro-3-({1-[2-(4-Fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles.
Scientific Research Applications
(3E)-6-Chloro-3-({1-[2-(4-Fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of (3E)-6-Chloro-3-({1-[2-(4-Fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloroindole: Shares the chlorinated indole core but lacks the fluorophenoxyethyl group.
4-Fluorophenoxyethylamine: Contains the fluorophenoxyethyl group but lacks the indole core.
Indole-3-carboxaldehyde: Contains the indole core with an aldehyde group instead of the chlorinated and fluorophenoxyethyl groups.
Uniqueness
(3E)-6-Chloro-3-({1-[2-(4-Fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is unique due to its combination of a chlorinated indole core and a fluorophenoxyethyl substituent, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H18ClFN2O2 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
(3E)-6-chloro-3-[[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C25H18ClFN2O2/c26-17-5-10-21-22(25(30)28-23(21)14-17)13-16-15-29(24-4-2-1-3-20(16)24)11-12-31-19-8-6-18(27)7-9-19/h1-10,13-15H,11-12H2,(H,28,30)/b22-13+ |
InChI Key |
SLSIDMAGUXZGIP-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C=C4C5=C(C=C(C=C5)Cl)NC4=O |
Origin of Product |
United States |
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